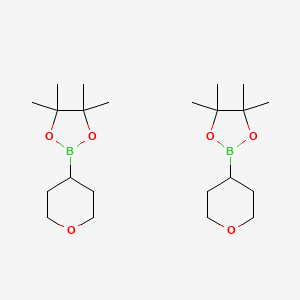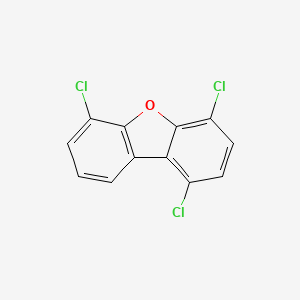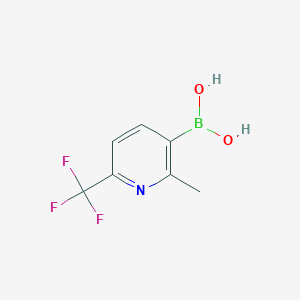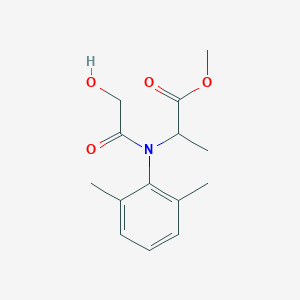
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane; tetrahydropyran-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane, also known as tetrahydropyran-4-boronic acid pinacol ester, is a boronic ester commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms and a tetrahydropyran ring, making it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of tetrahydropyran-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
[ \text{Tetrahydropyran-4-boronic acid} + \text{Pinacol} \rightarrow \text{Tetrahydropyran-4-boronic acid pinacol ester} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation Products: Boronic acids.
Reduction Products: Boranes.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base, leading to the formation of a biaryl compound. The key steps include:
Transmetalation: Transfer of the aryl group from the boron atom to the palladium catalyst.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in cross-coupling reactions.
Methylboronic Acid Pinacol Ester: A simpler boronic ester with similar reactivity.
Vinylboronic Acid Pinacol Ester: Used in the synthesis of vinyl-containing compounds.
Uniqueness
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane is unique due to its tetrahydropyran ring, which imparts specific steric and electronic properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C22H42B2O6 |
|---|---|
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/2C11H21BO3/c2*1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h2*9H,5-8H2,1-4H3 |
Clave InChI |
SOXXWZWAXWQDEI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CCOCC2.B1(OC(C(O1)(C)C)(C)C)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)




